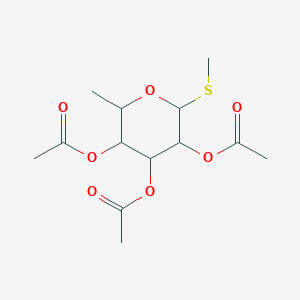

Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a chemical compound with the molecular formula C13H20O7S. It is a derivative of L-fucose, a hexose deoxy sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of L-fucose followed by thiolation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to remove the acetyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

Oxidation: Formation of disulfides.

Reduction: Deacetylated L-fucopyranoside.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Applications

- Glycobiology Research

- Synthesis of Glycosides

- Vaccine Development

- Drug Delivery Systems

- Biotechnology Applications

Data Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Glycobiology Research | Study of glycan structures and their roles | Investigations into cell signaling pathways using this compound as a model substrate |

| Synthesis of Glycosides | Production of bioactive glycosides | Synthesis of fucosylated compounds for therapeutic use |

| Vaccine Development | Formulation of glycoconjugate vaccines | Development of vaccines targeting bacterial infections using glycan mimetics |

| Drug Delivery Systems | Creation of targeted delivery systems | Use in nanoparticles for targeted cancer therapy |

| Biotechnology Applications | Development of diagnostic tools | Glycan-based assays for detecting viral infections |

Glycobiology Research

A study published in the journal Glycobiology highlighted the utility of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside in elucidating the role of fucosylation in cancer cell metastasis. Researchers utilized this compound to synthesize fucosylated oligosaccharides that were then analyzed for their interaction with selectins, crucial for understanding tumor progression.

Vaccine Development

In a recent investigation, researchers formulated a glycoconjugate vaccine using methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside to enhance immunogenicity against Haemophilus influenzae. The study demonstrated that the vaccine elicited a robust immune response in animal models, indicating potential for human applications.

Drug Delivery Systems

A novel drug delivery system was developed using this compound as a linker for attaching chemotherapeutic agents to nanoparticles. The study showed improved targeting to cancer cells while minimizing side effects on healthy tissues, highlighting its significance in personalized medicine.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside involves its interaction with specific molecular targets, primarily through its thiol and acetyl groups. These functional groups allow it to participate in various biochemical pathways, including glycosylation and signal transduction. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside

- Methyl 2,3,4-tri-O-acetyl-1-thio-alpha-D-galactopyranoside

- Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-mannopyranoside

Uniqueness

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique due to its specific configuration and functional groups, which confer distinct biochemical properties. Its L-fucose backbone differentiates it from other similar compounds, making it particularly useful in studies involving L-fucose-specific pathways and interactions .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a thio-glycoside derivative of L-fucose, notable for its unique structural properties and biological activities. This compound has garnered attention in biochemical research due to its interactions with various biological molecules, particularly in the context of cell signaling and molecular recognition.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀O₇S

- Molecular Weight : Approximately 320.36 g/mol

- Structural Features : The compound features acetylated hydroxyl groups that enhance its reactivity and solubility in organic solvents. Its thioether functionality is crucial for its biological interactions.

1. Interaction with Lectins and Carbohydrate-Binding Proteins

Research indicates that methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside can interact with various lectins and carbohydrate-binding proteins. These interactions are significant for understanding how carbohydrates influence biological systems, including:

- Cell Adhesion : The compound may play a role in cellular adhesion processes by mimicking natural sugar structures that bind to cell surface receptors.

- Signal Transduction : Its ability to modulate interactions between cells can impact signaling pathways involved in immune responses and cellular communication .

2. Applications in Glycobiology

The compound's structural similarities to naturally occurring sugars make it a valuable tool in glycobiology research. It is used to study glycoproteins and glycolipids, which are essential for various biological functions such as:

- Cell Recognition : Understanding how cells recognize and respond to different carbohydrates.

- Vaccine Development : Investigating potential applications in vaccine design by using carbohydrate mimetics .

Case Studies and Experimental Data

Several studies have explored the biological activity of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside:

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to quantify the binding affinities of this compound with different lectins. Results indicate that it binds effectively to specific lectins, which could be leveraged for therapeutic applications.

| Lectin | Binding Affinity (Kd) | Biological Implication |

|---|---|---|

| Concanavalin A | Low μM range | Cell adhesion studies |

| Erythrina cristagalli | High μM range | Potential immunological applications |

- Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications to the thioether group can enhance or diminish cytotoxic effects, highlighting the importance of structural variations in biological activity .

Synthesis and Derivative Exploration

The synthesis of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves several steps that include:

- Protection of hydroxyl groups.

- Introduction of the thioether functionality.

- Acetylation of hydroxyl groups.

This synthetic route allows for the generation of various analogs with distinct biological properties. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-alpha-L-fucopyranoside | Benzyl protection instead of acetyl | More stable under certain conditions |

| Methyl alpha-L-fucopyranoside | Unprotected hydroxyl groups | Simpler structure; less reactive |

Properties

IUPAC Name |

(4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLBZRHXWOHZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.